2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran

Thermoresponsive polymers LCST materials Biosourced polyethers

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran (CAS 19070-63-4), also designated tetrahydrofurfuryl glycidyl ether, is a bifunctional C8H14O3 epoxide monomer with molecular mass 158.20. The compound incorporates a strained terminal oxirane ring for polymerization and a saturated tetrahydrofuran heterocycle that imparts water-compatibility and metal-coordination capacity.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 19070-63-4
Cat. No. B101883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran
CAS19070-63-4
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCC2CO2
InChIInChI=1S/C8H14O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h7-8H,1-6H2
InChIKeyBTBGDFGJZOTWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran CAS 19070-63-4: Technical Procurement Specification and Baseline Characterization


2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran (CAS 19070-63-4), also designated tetrahydrofurfuryl glycidyl ether, is a bifunctional C8H14O3 epoxide monomer with molecular mass 158.20 [1]. The compound incorporates a strained terminal oxirane ring for polymerization and a saturated tetrahydrofuran heterocycle that imparts water-compatibility and metal-coordination capacity [2]. Commercially available material typically meets 95% minimum purity specification, with predicted density of 1.098±0.06 g/cm³ and predicted boiling point of 255.4±15.0 °C at 760 mmHg . Its classification under EINECS 242-795-9 has been notified to ECHA for CLP regulatory compliance [3].

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran CAS 19070-63-4: Why In-Class Epoxide Monomers Cannot Be Interchanged Without Performance Penalty


Generic substitution among epoxy monomers sharing the C8H14O3 formula or glycidyl ether backbone fails because the tetrahydrofuran moiety in 2-[(2,3-epoxypropoxy)methyl]tetrahydrofuran exerts a distinctive and quantifiable influence on polymer architecture and aqueous behavior that structural analogs cannot replicate. Systematic head-to-head comparison with the non-biosourced isomer (tetrahydrofuran-3-yl)methyl glycidyl ether (F3GE) and the ester-containing analog glycidyl 2-tetrahydrofuroate (GTF) demonstrates that the substitution position of the THF ring determines the lower critical solution temperature (LCST) in water, the glass transition temperature of the resulting polyether, and the monomer polymerization kinetics under identical catalytic conditions [1]. Procurement decisions based solely on epoxy equivalent weight or nominal reactivity therefore risk selecting a monomer that yields a polymer with fundamentally different thermoresponsive behavior and processability [2]. The quantitative differentiation data presented below establishes the verifiable performance boundaries that justify compound-specific specification.

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran CAS 19070-63-4: Quantitative Comparative Performance Data Against Closest Structural Analogs


Cloud Point Temperature (Tcp) of PolyF2GE vs. PF3GE and PGTF Across Multiple Concentrations and Degrees of Polymerization

Poly(2-[(2,3-epoxypropoxy)methyl]tetrahydrofuran) (PF2GE) exhibits the highest cloud point temperature (Tcp) among three THF-functionalized polyethers under identical polymerization and testing conditions. Across all degrees of polymerization (DP = 32, 64, 128) and all aqueous concentrations investigated (0.1–1.0 mg mL⁻¹), Tcp follows the invariant rank order PF2GE > PF3GE > PGTF [1]. For DP = 64 polyethers at 0.1 mg mL⁻¹, PF2GE reaches Tcp = 37.3 °C, whereas PF3GE and PGTF exhibit substantially lower Tcp values [2]. The biosourced origin of F2GE from furfural-derived tetrahydrofurfuryl alcohol contrasts with the non-biosourced synthetic route for F3GE, adding sustainability differentiation beyond performance metrics [1].

Thermoresponsive polymers LCST materials Biosourced polyethers

Fe³⁺ Selective Adsorption by PolyF2GE vs. Coexisting Metal Ions: Single-Component Polyether Performance

PF2GE demonstrates high selectivity for Fe³⁺ adsorption from mixed aqueous metal ion solutions when heated above its Tcp. In a solution containing Fe³⁺, Ni²⁺, Co²⁺, and Mn²⁺ at equimolar concentrations, PF2GE (DP = 64) adsorbs 95.3% of Fe³⁺ while adsorbing only 2.18% Ni²⁺, 0.25% Co²⁺, and 2.65% Mn²⁺ [1]. This represents Fe³⁺/Ni²⁺ selectivity of approximately 44:1 and Fe³⁺/Co²⁺ selectivity exceeding 380:1. No comparable selective adsorption data have been reported for PF3GE or PGTF under identical conditions.

Metal ion separation Selective adsorption Wastewater treatment

Glass Transition Temperature (Tg) of PolyF2GE vs. PolyGTF: Differential Chain Mobility from Pendant Group Structure

The glass transition temperature of PF2GE (−56.6 °C) is substantially lower than that of PGTF (−9.7 °C), a difference of 46.9 °C attributed to the more polar ester linkage in GTF monomer that restricts chain mobility through dipole–dipole interactions [1]. This large Tg differential directly impacts low-temperature flexibility and processing characteristics. PF3GE exhibits intermediate Tg (−47.3 °C), 9.3 °C higher than PF2GE, demonstrating that even the substitution position of the THF ring (2-position in F2GE vs. 3-position in F3GE) measurably alters polymer thermal behavior [1].

Polymer thermal properties DSC analysis Polyether structure-property relationships

Monomer Polymerization Kinetics: F2GE vs. GTF Under Identical Lewis Pair Catalysis

Under identical Lewis pair catalytic conditions (tBuP1/Et3B at room temperature), F2GE polymerizes significantly faster than GTF. Monomer conversion measured at a short reaction time of 1 hour reveals that GTF polymerizes substantially more slowly, a phenomenon attributed to interaction of the organobase with the slightly acidic CH at the α-position of the ester linkage in GTF [1]. F2GE and F3GE both achieve complete monomer conversion within practical timeframes, yielding polyethers with controlled molar mass (5.6–22.7 kg mol⁻¹) and low dispersity (ĐM ≤ 1.12) [2].

Ring-opening polymerization Epoxide reactivity Lewis pair catalysis

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran CAS 19070-63-4: Evidence-Backed Procurement Scenarios and Application Domains


Synthesis of Biosourced Thermoresponsive Polyethers with Tunable LCST Near Physiological Temperature

F2GE is the monomer of choice for preparing polyethers (PF2GE) that exhibit LCST-type aqueous thermoresponsiveness with Tcp ranging from 24.1 to 37.3 °C [1]. This Tcp window positions PF2GE uniquely among THF-functionalized polyethers, as PF3GE and PGTF yield significantly lower Tcp values that fall outside the ambient-to-physiological range relevant for drug delivery, enzyme immobilization, and bioconjugation applications [1][2]. The biosourced origin of F2GE from furfural derivatives further aligns with sustainability mandates in biomedical and personal care polymer procurement [1].

Selective Fe³⁺ Adsorption for Metal Ion Separation and Wastewater Treatment

PolyF2GE demonstrates 95.3% selective adsorption of Fe³⁺ from mixed aqueous solutions containing Ni²⁺, Co²⁺, and Mn²⁺ when operated above its Tcp [1]. This iron-selective removal capability, with Fe³⁺/Co²⁺ selectivity exceeding 380:1, is a functional property unique to the THF-ether architecture of PF2GE and is not exhibited by other polyether classes [1]. Procurement of F2GE monomer is therefore indicated for R&D programs or industrial processes targeting selective iron recovery, purification of metal salt streams, or remediation of iron-contaminated process water under mild thermal triggering conditions.

Low-Temperature Flexible Polyether Synthesis for Sealants and Elastomers Requiring Sub-Ambient Tg

PF2GE exhibits a glass transition temperature of −56.6 °C, which is 46.9 °C lower than PGTF (Tg = −9.7 °C) and 9.3 °C lower than PF3GE (Tg = −47.3 °C) [1]. This exceptionally low Tg translates to superior low-temperature flexibility and chain mobility. Industrial users formulating polyether-based sealants, flexible coatings, or elastomeric components for cold-environment service should specify F2GE monomer when sub-ambient flexibility is a critical performance requirement that the ester-containing analog GTF cannot meet [1].

Controlled Polymerization for High-Value Copolymer Building Blocks in Specialty Lubricants

F2GE undergoes controlled ring-opening polymerization catalyzed by Lewis pairs to yield polyethers with controlled molar mass (5.6–22.7 kg mol⁻¹) and narrow dispersity (ĐM ≤ 1.12) [1]. This control enables precise engineering of copolymer architecture when F2GE is copolymerized with tetrahydrofuran for lubricant applications. Patented polyether lubricant formulations utilizing glycidyl ether comonomers with tetrahydrofuran establish F2GE as a viable monomer for high-viscosity-index lubricant oils [3]. The rapid and complete polymerization kinetics of F2GE relative to GTF further favor its selection for industrial-scale copolymer production where batch cycle time and monomer conversion efficiency are economic drivers [1].

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